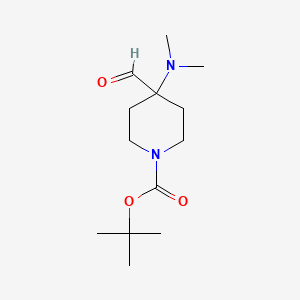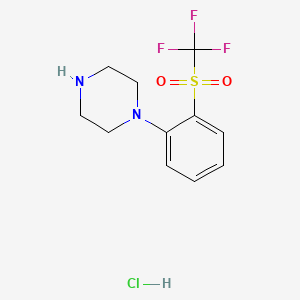
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride is a chemical compound with the molecular formula C11H14ClF3N2O2S. It is known for its unique structural properties, which include a piperazine ring substituted with a trifluoromethanesulfonyl group on the phenyl ring.
Preparation Methods
The synthesis of 1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-trifluoromethanesulfonylphenylamine and piperazine.
Reaction Conditions: The reaction between 2-trifluoromethanesulfonylphenylamine and piperazine is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to influence the compound’s reactivity and binding affinity, which can affect various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride can be compared with other similar compounds, such as:
1-(2-Trifluoromethylphenyl)piperazine: This compound lacks the sulfonyl group, which significantly alters its chemical and biological properties.
1-(2-Methanesulfonylphenyl)piperazine: The replacement of the trifluoromethanesulfonyl group with a methanesulfonyl group results in different reactivity and applications.
1-(2-Chlorophenyl)piperazine:
The uniqueness of this compound lies in its trifluoromethanesulfonyl group, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C11H14ClF3N2O2S |
|---|---|
Molecular Weight |
330.75 g/mol |
IUPAC Name |
1-[2-(trifluoromethylsulfonyl)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-4-2-1-3-9(10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H |
InChI Key |
KRTOMMLHYYWPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


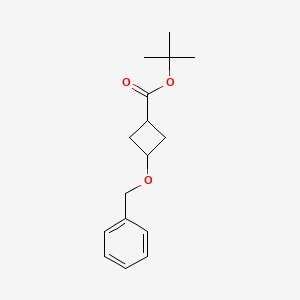
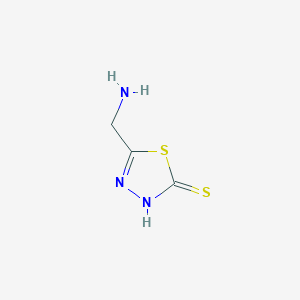
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)

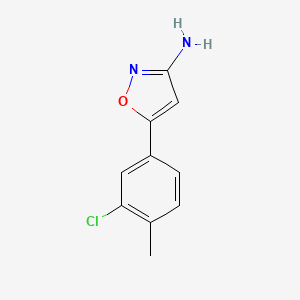
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)
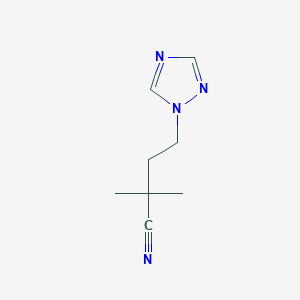
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)

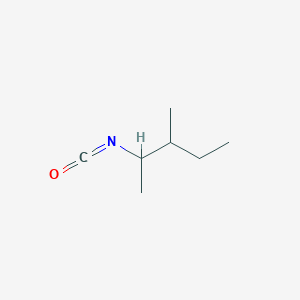
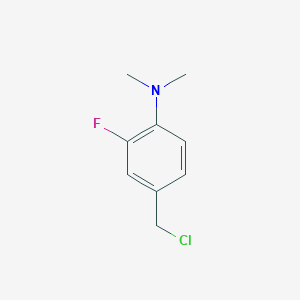
![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)
